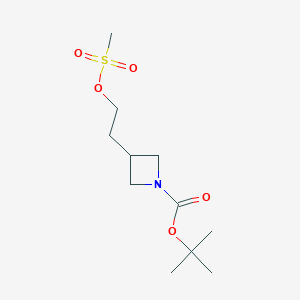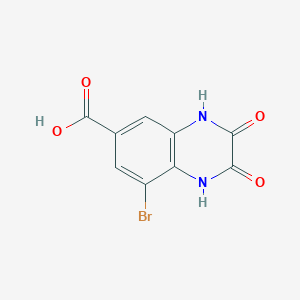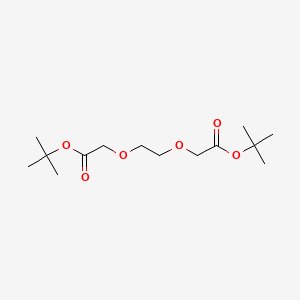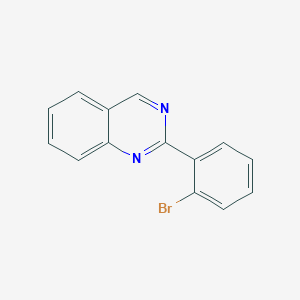
2-(2-Bromophenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)quinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 2-position of the phenyl ring in this compound adds to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Transition-Metal-Catalyzed Reactions: One common method involves the use of copper(I) as a catalyst.
Microwave-Assisted Reactions: This method utilizes microwave irradiation to accelerate the reaction between 2-aminobenzophenones and benzylamines, leading to the formation of quinazolines under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale transition-metal-catalyzed reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazolines.
Oxidation and Reduction Reactions: Quinazolines can be oxidized or reduced under specific conditions to yield different derivatives with altered biological activities.
Common Reagents and Conditions:
Copper Catalysts: Used in substitution reactions.
Oxidizing Agents: Such as iodine or o-iodoxybenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
- Substituted quinazolines with various functional groups.
- Oxidized or reduced quinazoline derivatives with potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The bromine atom enhances its binding affinity to these targets, leading to increased biological activity.
Comparison with Similar Compounds
2-(1H-Indol-3-yl)quinolines: Known for their antimicrobial activity.
2-(Indole-3-yl)-thiochroman-4-ones: Exhibits good antifungal activity.
Indolo[1,2-c]quinazoline: Possesses significant antimicrobial properties.
Uniqueness: 2-(2-Bromophenyl)quinazoline stands out due to the presence of the bromine atom, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy .
Properties
Molecular Formula |
C14H9BrN2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
2-(2-bromophenyl)quinazoline |
InChI |
InChI=1S/C14H9BrN2/c15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17-14/h1-9H |
InChI Key |
CVCQEEBVELXMON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


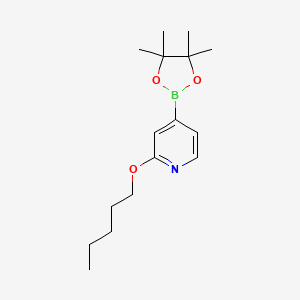
![1,9-Dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid](/img/structure/B11842004.png)

![Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842017.png)
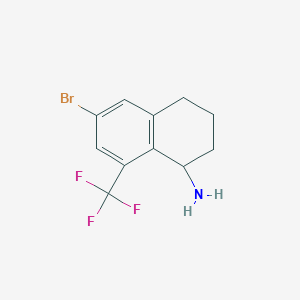
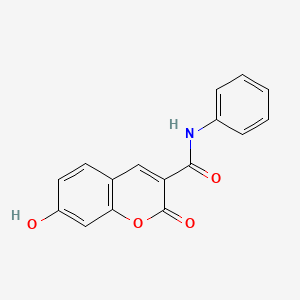
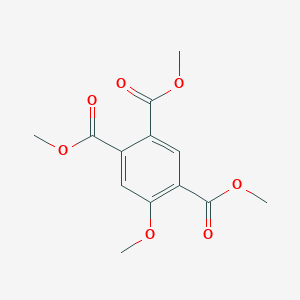

![1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B11842035.png)
![11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol](/img/structure/B11842045.png)
